molecular formula C11H9FN2O2 B1394973 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1219577-78-2

6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B1394973
M. Wt: 220.2 g/mol
InChI Key: MJQVCIXWGNRDLX-UHFFFAOYSA-N
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Description

6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, also known as FMPP, is an organic compound belonging to the pyridazinone family. It is a heterocyclic aromatic compound with a molecular formula of C7H7FN2O and a molar mass of 152.14 g/mol. FMPP has a variety of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Nakao et al. (1991) synthesized a series of 2-aryl-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-ones, exhibiting activities comparable to diazepam in anticonflict tests. These compounds, including analogues of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, showed less muscle relaxation and augmentation of GABA-induced chloride current than diazepam, suggesting potential medicinal applications (Nakao et al., 1991).

Structural and Computational Chemistry

  • Daoui et al. (2019) conducted a study on the crystal structure of a related pyridazin-3(2H)-one derivative, highlighting the significance of structural analysis in understanding molecular interactions and properties. This research contributes to the broader understanding of pyridazin-3(2H)-one derivatives, including 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (Daoui et al., 2019).

Biomass-Derived Chemicals and Polymer Science

  • Qi et al. (2019) explored the synthesis of a pyridazine-based compound (GSPZ) derived from biomass, which is structurally related to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. This research demonstrates the potential of pyridazine derivatives in developing high-performance polymers and sustainable chemical production (Qi et al., 2019).

Drug Discovery and Pharmacology

  • Research by Barlin et al. (1996) on imidazo[1,2-b]pyridazines, compounds structurally related to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, has shown strong binding to peripheral-type benzodiazepine receptors. This indicates the potential of these compounds, including pyridazin-3(2H)-one derivatives, in developing new pharmacological agents (Barlin et al., 1996).

Chemical Reactions and Methodologies

  • Jelen et al. (1991) investigated the regiospecificity of 1,3-dipolar cycloaddition reactions involving pyridazin-3(2H)-ones, which are crucial for synthesizing various heterocyclic compounds. This study provides insights into reaction mechanisms and synthetic strategies relevant to compounds like 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (Jelen et al., 1991).

properties

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-10-6-7(12)2-3-8(10)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQVCIXWGNRDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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